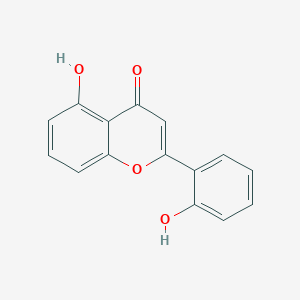

5,2'-Dihydroxyflavone

説明

5,2’-ジヒドロキシフラボンは、化学式C15H10O4 を持つ、天然に存在するフラボノイド化合物です。これは、フラボン構造に2つのヒドロキシル基が付加されていることを特徴としています。 この化合物は、抗酸化、抗炎症、および抗がん特性など、潜在的な生物学的活性で知られています .

準備方法

合成経路および反応条件: 5,2’-ジヒドロキシフラボンは、フェノール酸の縮合とそれに続く還元反応を含む、さまざまな方法で合成することができます。 一般的な方法の1つは、フロログルシン とベンズアルデヒド を酸性条件下で使用してフラボン構造を形成し、その後特定の位置でヒドロキシル化することです .

工業生産方法: 5,2’-ジヒドロキシフラボンの工業生産は、通常、収率と純度を高くするために最適化された反応条件を使用して、大規模な化学合成を行います。 このプロセスには、溶媒抽出 、クロマトグラフィーによる精製 、および結晶化 などの手順が含まれる場合があります .

化学反応の分析

反応の種類: 5,2’-ジヒドロキシフラボンは、以下を含むさまざまな化学反応を起こします。

酸化: キノンまたはその他の酸化された誘導体を形成するために酸化することができます。

還元: 還元反応は、それをジヒドロフラボンに変換することができます。

一般的な試薬と条件:

酸化剤: または .

還元剤: または .

触媒: 置換反応のための酸性または塩基性触媒.

生成される主な生成物:

酸化された誘導体: キノンなど。

還元された誘導体: ジヒドロフラボンなど。

置換されたフラボン: 使用される試薬に応じて、さまざまな官能基を持つ.

4. 科学研究への応用

5,2’-ジヒドロキシフラボンは、幅広い科学研究への応用を持っています。

化学: フラボノイドの化学と反応性を調べるためのモデル化合物として使用されています。

生物学: 抗酸化剤および抗炎症剤としての可能性について調査されています。

医学: 抗がん特性と神経変性疾患における潜在的な治療効果について調査されています。

科学的研究の応用

Anti-Inflammatory Properties

5,2'-Dihydroxyflavone exhibits significant anti-inflammatory effects, which have been documented in various studies. The compound's ability to inhibit pro-inflammatory mediators positions it as a potential therapeutic agent for inflammatory diseases.

Key Findings:

- Mechanism of Action: this compound suppresses the activation of toll-like receptor 4 (TLR4) and inhibits the phosphorylation of key signaling pathways such as mitogen-activated protein kinases (MAPK) and nuclear factor-kappa B (NF-κB) .

- Case Study: In a study utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound demonstrated a dose-dependent reduction in nitric oxide production and the expression of pro-inflammatory cytokines .

Antioxidant Activity

The antioxidative properties of this compound contribute to its protective effects against oxidative stress-related cellular damage.

Key Findings:

- Oxidative Stress Mitigation: Research indicates that this compound acts as a cellular reactive oxygen species (ROS) scavenger, promoting the expression of heme oxygenase-1 (HO-1), which is crucial for cellular defense against oxidative stress .

- Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 11.55 | ROS scavenging and HO-1 induction |

| Baicalein | Higher | Less potent than this compound |

| Chrysin | Higher | Less potent than this compound |

Anticancer Effects

Emerging studies suggest that this compound possesses anticancer properties, particularly against leukemia cells.

Key Findings:

- Cell Proliferation Inhibition: In vitro studies have shown that this compound can inhibit the proliferation of HL-60 leukemia cells .

- Mechanism: The compound induces apoptosis in cancer cells through the modulation of various signaling pathways involved in cell survival and death .

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of this compound, particularly in models of neurodegeneration.

Key Findings:

- Cognitive Improvement: The compound has been identified as a potential agonist for tyrosine receptor kinase B (TrkB), which is involved in neuroprotection and cognitive enhancement .

- Case Study: In animal models, administration of this compound resulted in improved cognitive functions and reduced neuroinflammation .

作用機序

5,2’-ジヒドロキシフラボンの作用機序には、さまざまな分子標的と経路との相互作用が含まれます。

抗酸化活性: それはヒドロキシル基から水素原子を寄与することにより、フリーラジカルを捕捉し、酸化ストレスを軽減します。

抗炎症効果: および などの炎症促進性サイトカインや酵素の産生を阻害します。

6. 類似の化合物との比較

5,2’-ジヒドロキシフラボンは、他の類似のフラボノイド化合物と比較することができます。

7,8-ジヒドロキシフラボン: 神経保護効果と を活性化する能力で知られています。

5,7-ジヒドロキシフラボン(クリシン): および 系を調節することにより、不安解消作用と抗うつ作用を示します。

5,4’-ジヒドロキシフラボン: アレロパシー効果を示し、特定のシアノバクテリアの成長を阻害します.

5,2’-ジヒドロキシフラボンのユニークさ

- これは、その独特の生物学的活性を生み出す独自のヒドロキシル化パターンを持っています。

- その分子標的との特定の相互作用は、さまざまな分野における研究のための貴重な化合物になります .

類似化合物との比較

5,2’-Dihydroxyflavone can be compared with other similar flavonoid compounds:

7,8-Dihydroxyflavone: Known for its neuroprotective effects and ability to activate .

5,7-Dihydroxyflavone (Chrysin): Exhibits anxiolytic and antidepressant-like effects by modulating and systems.

5,4’-Dihydroxyflavone: Demonstrates allelopathic effects and inhibits the growth of certain cyanobacteria.

Uniqueness of 5,2’-Dihydroxyflavone

- It has a unique hydroxylation pattern that contributes to its distinct biological activities.

- Its specific interactions with molecular targets make it a valuable compound for research in various fields .

生物活性

5,2'-Dihydroxyflavone (DHF) is a flavonoid known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes current research findings regarding DHF's biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by two hydroxyl groups located at the 5 and 2' positions of the flavone backbone. This specific arrangement is crucial for its biological activity, influencing its interaction with various molecular targets.

1. Antioxidant Activity

DHF exhibits significant antioxidant properties, primarily through the scavenging of free radicals. Studies have shown that DHF can reduce oxidative stress in various cell types, which is crucial for preventing cellular damage associated with chronic diseases.

- Mechanism : DHF acts as a cellular reactive oxygen species (ROS) scavenger and induces heme oxygenase-1 (HO-1), a cytoprotective enzyme that mitigates oxidative damage .

2. Anti-inflammatory Effects

DHF has demonstrated potent anti-inflammatory effects in multiple studies. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

- Case Study : In a study involving esophageal biopsy samples from patients with eosinophilic esophagitis (EoE), DHF significantly reduced levels of TNF-α and other inflammatory markers in cultured tissues .

| Cytokine | Control Level (pg/mL) | DHF Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 250 | 80 |

| IL-6 | 150 | 30 |

| IL-1β | 200 | 50 |

3. Anticancer Activity

DHF has been studied for its potential anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines.

- Study Findings : In vitro experiments have shown that DHF induces apoptosis in breast cancer cells by activating specific apoptotic pathways . The compound's efficacy was linked to its ability to modulate microRNA expressions associated with cancer progression.

4. Neuroprotective Effects

Emerging research suggests that DHF may also exert neuroprotective effects. It has been shown to enhance cognitive function and protect against neurodegenerative diseases.

- Mechanism : The neuroprotective effects are attributed to its antioxidant properties and the modulation of signaling pathways involved in neuronal survival .

Structure-Activity Relationship (SAR)

The biological activity of flavonoids like DHF is closely related to their chemical structure. Studies have indicated that the presence and position of hydroxyl groups significantly impact their efficacy:

特性

IUPAC Name |

5-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-5-2-1-4-9(10)14-8-12(18)15-11(17)6-3-7-13(15)19-14/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGGRDVXPIXVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(C=CC=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301041391 | |

| Record name | 5-Hydroxy-2-(2-hydroxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301041391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6674-39-1 | |

| Record name | 5-Hydroxy-2-(2-hydroxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301041391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key biological effects of 5,2'-Dihydroxyflavone on human leukemia cells?

A1: Research indicates that this compound, a flavonoid found in the exudates of certain Primula species, exhibits significant cytostatic properties against human acute myeloid leukemia cells (HL-60) []. Notably, it demonstrates this effect at concentrations where it induces minimal apoptosis, unlike the flavonol quercetin []. This suggests a unique mechanism of action potentially involving cell cycle disruption rather than direct induction of cell death.

Q2: How does the cytostatic activity of this compound compare to other flavonoids like quercetin?

A2: While this compound demonstrates strong cytostatic effects, it induces less apoptosis compared to quercetin, even at higher concentrations []. Interestingly, its impact on cell cycle progression appears to be temporary [], highlighting the dynamic interaction between this compound and cellular processes. Additionally, this compound exhibits weaker antioxidative properties than quercetin, likely due to having fewer hydroxyl groups []. This difference in antioxidative capacity might contribute to the observed differences in their mechanisms of action and overall effects on cell viability.

Q3: What is known about the structure of this compound?

A3: The crystal structure of this compound (C15H10O4) has been determined []. This information is crucial for understanding its interactions with biological targets and for designing potential derivatives with enhanced activity or specific properties.

Q4: How is this compound distributed within the Primula genus?

A4: Research suggests that the accumulation of this compound, along with other flavonoids like 5-hydroxyflavone and 2'-hydroxyflavone, is not uniform across the Primula genus []. This distribution pattern, which appears to be organ-specific, could offer valuable insights into the chemotaxonomic relationships within the genus and the ecological roles of these compounds []. Further investigation into the biosynthesis and distribution of these flavonoids might reveal their significance in plant defense mechanisms and potential applications in other fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。